10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-
Description
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is a polyunsaturated fatty acid derivative It is characterized by the presence of multiple double bonds and a hydroxyl group, which contribute to its unique chemical properties and biological activities
Properties
IUPAC Name |
(9S,10Z,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11-/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-PTWZGEDYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C/[C@H](CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- typically involves the hydroxylation of linoleic acid. One common method includes the use of enzymes such as lipoxygenases, which catalyze the addition of a hydroxyl group to the fatty acid chain. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired regio- and stereoselectivity.
Industrial Production Methods
Industrial production of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto or aldehyde derivatives, while reduction results in saturated fatty acids.
Scientific Research Applications
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Research explores its potential anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of bio-based materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in various biochemical reactions, influencing cellular processes such as inflammation and apoptosis. The compound may act on enzymes and receptors involved in these pathways, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A precursor to 10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)-, it is a polyunsaturated fatty acid with two double bonds.
Arachidonic Acid: Another polyunsaturated fatty acid with four double bonds, involved in the synthesis of eicosanoids.
9-Hydroxy-10,12-octadecadienoic Acid: A similar hydroxylated fatty acid with different double bond positions.
Uniqueness
10,12,15-Octadecatrienoic acid, 9-hydroxy-, (9S,10E,12Z,15Z)- is unique due to its specific hydroxylation and double bond configuration, which confer distinct chemical and biological properties. Its ability to modulate specific biochemical pathways makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
